molecular formula C5H3NO4S B1314825 Isothiazole-4,5-dicarboxylic acid CAS No. 66882-70-0

Isothiazole-4,5-dicarboxylic acid

Cat. No. B1314825
CAS RN: 66882-70-0
M. Wt: 173.15 g/mol
InChI Key: OUXPIMUWLUOQEU-UHFFFAOYSA-N
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Description

Isothiazoles are significant heterocyclic compounds and are one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties . Isothiazole-4,5-dicarboxylic acid is a derivative of isothiazoles .


Synthesis Analysis

Isothiazole was first prepared in 1956, and since then, its chemical and physical properties have been extensively studied . Isothiazoles were later synthesized from simpler and more accessible compounds . The synthesis of isothiazoles has seen rapid progress since the 1,2-thiazole (isothiazole) ring was synthesized .


Molecular Structure Analysis

The molecular formula of Isothiazole-4,5-dicarboxylic acid is C5H3NO4S . Its average mass is 173.147 Da, and its monoisotopic mass is 172.978271 Da .


Chemical Reactions Analysis

Isothiazoles have a peculiar reactivity and have been considered as useful blocks of synthetic compounds . They also find application in the search for alternative synthetic strategies and the development of novel molecular structures .


Physical And Chemical Properties Analysis

Isothiazole-4,5-dicarboxylic acid has a molecular formula of C5H3NO4S, an average mass of 173.147 Da, and a monoisotopic mass of 172.978271 Da .

Scientific Research Applications

Synthesis and Reactivity

  • Regioselective Lithiation and Functionalization : Isothiazole derivatives, such as 3-(benzyloxy)isothiazole, have been utilized in regioselective lithiation, aiding in the synthesis of various compounds, including thioibotenic acid, which is important in heteroaromatic chemistry (Bunch, Krogsgaard‐Larsen, & Madsen, 2002).

Biological and Pharmacological Activity

  • Role in Designing Biologically Active Substances : Isothiazoles are integral in developing new drugs and plant protection chemicals. They serve as synergists, enhancing the efficacy of bioactive substances, especially in cancer chemotherapy (Kletskov et al., 2019).

  • Synthesis of Antiviral and Anti-inflammatory Agents : Derivatives of isothiazole have shown significant anti-inflammatory and antiviral activities. Studies have explored the effects of structural modifications on their biological activities (Regiec et al., 2006).

Chemical Properties and Applications

  • Corrosion Inhibition : Isothiazole derivatives have been evaluated for their efficacy in corrosion inhibition of metals in acidic media. Their adsorption and inhibition mechanisms are crucial in materials science (Lagrenée et al., 2002).

  • Synthesis of Comenic Acid Derivatives : Research on isothiazole derivatives has led to the development of comenic acid derivatives with potential applications in chemotherapy, particularly for brain tumors (Kletskov et al., 2018).

  • Structural and Vibrational Properties Analysis : Detailed studies on the structural, topological, and vibrational properties of isothiazole derivatives have provided insights into their antiviral activities and potential pharmaceutical applications (Romani et al., 2015).

Safety And Hazards

Isothiazole-4,5-dicarboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

In the last decade, major advances have taken place in the field of synthesis and functionalization of isothiazoles . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . The emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold .

properties

IUPAC Name

1,2-thiazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4S/c7-4(8)2-1-6-11-3(2)5(9)10/h1H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXPIMUWLUOQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474747
Record name isothiazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazole-4,5-dicarboxylic acid

CAS RN

66882-70-0
Record name isothiazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DK Buffel, L Meerpoel, SM Toppet… - … , Nucleotides & Nucleic …, 1994 - Taylor & Francis
The cycloaddition of tri-O-benzyl-2,5-anhydro-D-allononitrile-N-sulfide with dimethyl acetylenedicarboxylate or with dimethyl fumarate followed by DDQ oxidation was found to give the …
Number of citations: 9 www.tandfonline.com
A Adams, R Slack - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
MONONUCLEAR isothiazoles (1, 2-thiazoles) have not hitherto been described, but a theoretical consideration of the properties of the parent led us to believe that it should be a …
Number of citations: 51 pubs.rsc.org
R Slack, KRH Wooldridge - Advances in heterocyclic chemistry, 1965 - Elsevier
Publisher Summary This chapter discusses the chemistry of mononuclear isothiazoles. It also discusses some of the general methods for the preparation of isothiazoles—from …
Number of citations: 47 www.sciencedirect.com
MPL Caton, DH Jones, R Slack… - Journal of the Chemical …, 1964 - pubs.rsc.org
The isothiazol-5-yl-lithium compounds react normally with the appropriate reagents to give acids, aldehydes, alkyl, and halogeno-derivatives. The dialkyl-Pbromoisothiazoles were …
Number of citations: 46 pubs.rsc.org
DL Pain, R Slack - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
THE work described in this Paper was carried out during the period 1953-1957, simultaneously with our development of the mononuclear isothiazoles, 2 with the initial object of …
Number of citations: 33 pubs.rsc.org
D Cież, E Szneler - Journal of Chemical Research, 2007 - journals.sagepub.com
This article describes an easy preparation of some optically active, water soluble N 5 ,2,3,4-tetrasubstituted isothiazol-5(2H)-imine hydrobromides from modified L-α-amino acids. …
Number of citations: 2 journals.sagepub.com
M Davis - Advances in Heterocyclic Chemistry, 1972 - Elsevier
Publisher Summary There are two series of fused bicyclic compounds incorporating both an isothiazole and a benzene ring. These two ring systems are now generally known as 1,2-…
Number of citations: 48 www.sciencedirect.com
JM Ross, WC Smith - Journal of the American Chemical Society, 1964 - ACS Publications
3-Cyano-4-hydroxy-l, 2, 5-thiadiazole has been obtained from the reaction of potassium cyanide and sulfur dioxide at 25-85 in the absence of hydroxylic solvents. The structure was …
Number of citations: 32 pubs.acs.org
MA ALAM - 2018 - iwate-u.repo.nii.ac.jp
The chemistry of sulfur is an important area in organic synthetic chemistry specially heterocycles chemistry. The famous mustard gas having sulfur atoms is a feared chemical warfare. …
Number of citations: 0 iwate-u.repo.nii.ac.jp
MA Alam, K Shimada, MW Khan, MD Hossain - researchgate.net
Isothiazoles are the significant topics of heterocyclic compounds as the heterocyclic system is one of the most important building blocks for new materials possessing interesting …
Number of citations: 1 www.researchgate.net

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